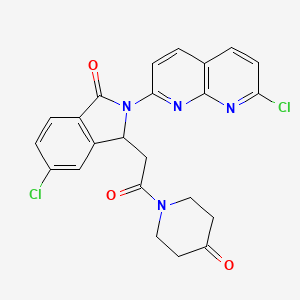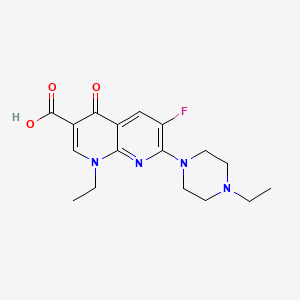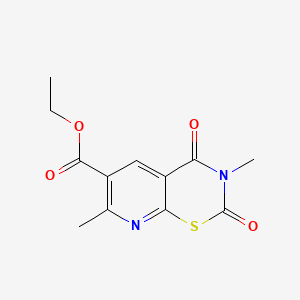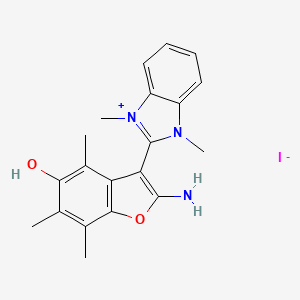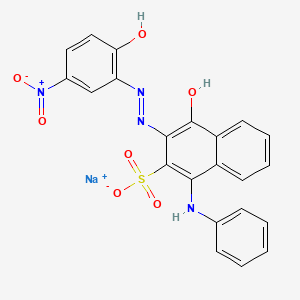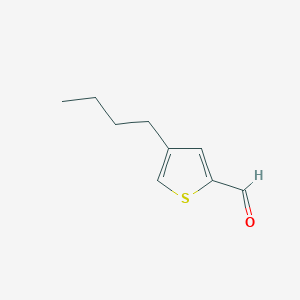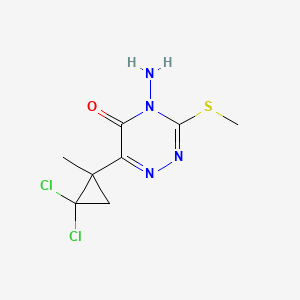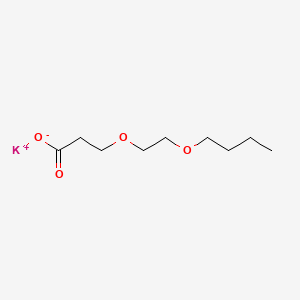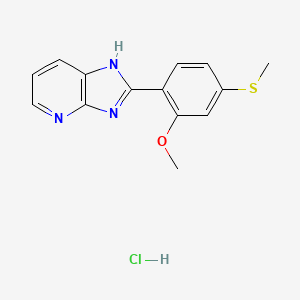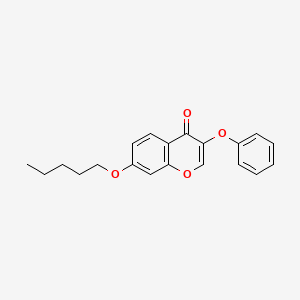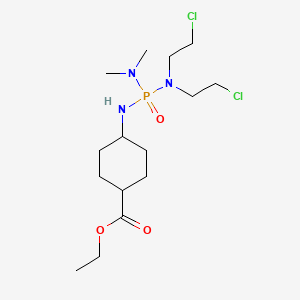
Cyclohexanecarboxylic acid, 4-(((bis(2-chloroethyl)amino)(dimethylamino)phosphinyl)amino)-, ethyl ester, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 4-(((bis(2-chloroethyl)amino)(dimethylamino)phosphinyl)amino)-, ethyl ester, cis- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a phosphinyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(((bis(2-chloroethyl)amino)(dimethylamino)phosphinyl)amino)-, ethyl ester, cis- typically involves multiple steps. One common method includes the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid . This intermediate is then reacted with various reagents to introduce the bis(2-chloroethyl)amino and dimethylamino groups, followed by the addition of the phosphinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes and the use of specialized reactors to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-(((bis(2-chloroethyl)amino)(dimethylamino)phosphinyl)amino)-, ethyl ester, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-(((bis(2-chloroethyl)amino)(dimethylamino)phosphinyl)amino)-, ethyl ester, cis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 4-(((bis(2-chloroethyl)amino)(dimethylamino)phosphinyl)amino)-, ethyl ester, cis- involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can lead to the modification of DNA and proteins. This interaction can disrupt cellular processes and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring structure.
Benzoic acid: A precursor in the synthesis of cyclohexanecarboxylic acid.
Caprolactam: A related compound used in the production of nylon-6.
Uniqueness
Cyclohexanecarboxylic acid, 4-(((bis(2-chloroethyl)amino)(dimethylamino)phosphinyl)amino)-, ethyl ester, cis- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
CAS No. |
117112-28-4 |
|---|---|
Molecular Formula |
C15H30Cl2N3O3P |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
ethyl 4-[[bis(2-chloroethyl)amino-(dimethylamino)phosphoryl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H30Cl2N3O3P/c1-4-23-15(21)13-5-7-14(8-6-13)18-24(22,19(2)3)20(11-9-16)12-10-17/h13-14H,4-12H2,1-3H3,(H,18,22) |
InChI Key |
UFDURXXGGXZWCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NP(=O)(N(C)C)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


